trans-4-Ethyl-2-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features additional functional groups, including an ethyl group, a fluoro group, and a pentylcyclohexyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The ethyl, fluoro, and pentylcyclohexyl groups can be introduced through various substitution reactions. For example, the fluoro group can be added via electrophilic fluorination, while the ethyl group can be introduced through Friedel-Crafts alkylation.
Final Assembly: The final compound is assembled by combining the functionalized biphenyl intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl:
Chemistry: As a building block for more complex molecules and materials.
Biology: Potential use in biochemical assays and as a probe for studying molecular interactions.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl: can be compared to other biphenyl derivatives, such as:
4-Ethylbiphenyl: Lacks the fluoro and pentylcyclohexyl groups, resulting in different chemical properties.
4-Fluorobiphenyl: Lacks the ethyl and pentylcyclohexyl groups, leading to distinct reactivity and applications.
4-Pentylcyclohexylbiphenyl: Lacks the ethyl and fluoro groups, affecting its physical and chemical behavior.
The unique combination of functional groups in trans-4-Ethyl-2-fluoro-4’-(4-pentylcyclohexyl)-1,1’-biphenyl imparts specific properties that may be advantageous for certain applications, such as enhanced stability, reactivity, or biological activity.
Properties
CAS No. |
83171-54-4 |
---|---|
Molecular Formula |
C25H33F |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-ethyl-2-fluoro-1-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C25H33F/c1-3-5-6-7-20-8-11-21(12-9-20)22-13-15-23(16-14-22)24-17-10-19(4-2)18-25(24)26/h10,13-18,20-21H,3-9,11-12H2,1-2H3 |
InChI Key |
KOACYBYJGMVDEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.